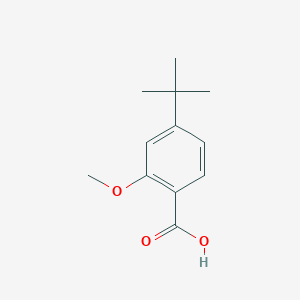

4-tert-Butyl-2-methoxybenzoic acid

Übersicht

Beschreibung

4-tert-Butyl-2-methoxybenzoic acid is a chemical compound with the CAS Number: 52328-48-0 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 4-tert-butyl-2-methoxybenzoic acid .

Molecular Structure Analysis

The InChI code for 4-tert-Butyl-2-methoxybenzoic acid is 1S/C12H16O3/c1-12(2,3)8-5-6-9(11(13)14)10(7-8)15-4/h5-7H,1-4H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Medicine: Potential Therapeutic Applications

4-tert-Butyl-2-methoxybenzoic acid may have potential therapeutic applications due to its chemical structure which allows for modifications that could interact with biological targets. For instance, its benzoic acid moiety could be functionalized to create derivatives with possible anti-inflammatory or analgesic properties .

Agriculture: Soil Microbial Community Influence

In agriculture, this compound could influence the soil microbial community composition. Studies suggest that similar benzoic acid derivatives can affect key functional strains in soil, potentially impacting plant growth and development .

Material Science: Polymer Modification

In material science, 4-tert-Butyl-2-methoxybenzoic acid could be used to modify polymers. Its methoxy group might improve the solubility of certain polymer chains, enhancing their processability and application range .

Environmental Science: Analytical Chemistry

Environmental science could benefit from the use of this compound in analytical chemistry. It could serve as a standard or reagent in chromatographic methods for environmental sample analysis, such as water testing .

Food Industry: Flavor and Fragrance Agent

Though direct applications in the food industry are not well-documented, derivatives of benzoic acid are commonly used as preservatives. As such, 4-tert-Butyl-2-methoxybenzoic acid could potentially be used in flavor and fragrance formulations after safety assessments .

Cosmetics: UV Filters and Stabilizers

In cosmetics, derivatives of 4-tert-Butyl-2-methoxybenzoic acid, like avobenzone, are used as UV filters in sunscreens. The compound itself could be explored for similar protective properties or as a stabilizer in cosmetic formulations .

Energy Production: Research in Energy Storage

While specific applications in energy production are not directly mentioned, benzoic acid derivatives are often used in research for energy storage solutions. This compound could be investigated for its electrochemical properties in battery technology .

Nanotechnology: Building Blocks for Nanostructures

In nanotechnology, 4-tert-Butyl-2-methoxybenzoic acid could serve as a precursor or building block for creating nanostructures. Its ability to undergo various chemical reactions makes it a candidate for synthesizing more complex nanomaterials .

Wirkmechanismus

Mode of Action

A study on the acidity of 2-substituted benzoic acids, which includes compounds similar to 4-tert-butyl-2-methoxybenzoic acid, suggests that the ortho effect plays a significant role . The ortho effect involves the influence of a substituent at the ortho position on the acidity of the carboxylic acid group . This effect can be attributed to various factors, including polar effects (inductive and resonance) transmitted through the ring and purely steric effects .

Eigenschaften

IUPAC Name |

4-tert-butyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(11(13)14)10(7-8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUENGTBOCOAFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504385 | |

| Record name | 4-tert-Butyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-2-methoxybenzoic acid | |

CAS RN |

52328-48-0 | |

| Record name | 4-tert-Butyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

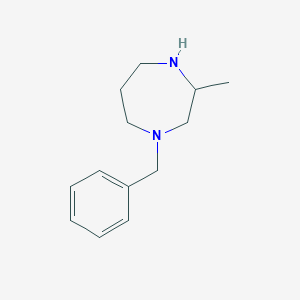

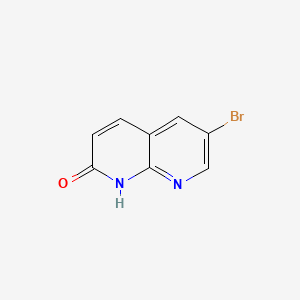

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

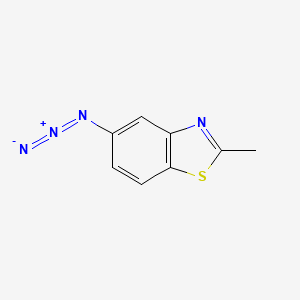

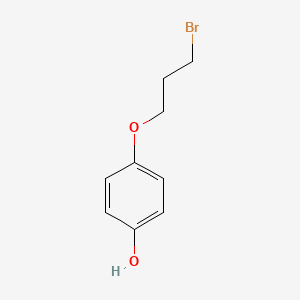

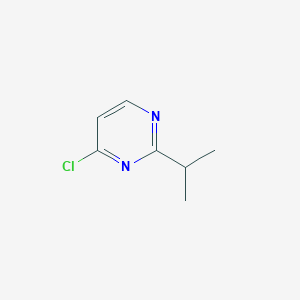

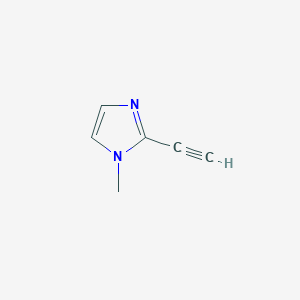

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.